"N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide CAS number"
"N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide CAS number"
An In-Depth Technical Guide to N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide (CAS No. 52794-79-3), a non-ionic surfactant of significant interest in various industrial and research applications. Designed for researchers, scientists, and drug development professionals, this document delves into its chemical properties, synthesis, mechanisms of action, and applications, grounding all claims in authoritative scientific literature.
Core Identity and Physicochemical Properties
N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide, also known by its International Nomenclature of Cosmetic Ingredients (INCI) name, Isostearamide DEA, is a diethanolamide of isooctadecanoic acid (isostearic acid).[1][2] Its branched C18 alkyl chain distinguishes it from its linear counterpart, stearamide DEA, conferring unique solubility and viscosity characteristics.
As a non-ionic surfactant, it possesses a hydrophilic diethanolamine head group and a hydrophobic, branched fatty acid tail.[2] This amphiphilic nature is the foundation of its functionality as an emulsifier, foam booster, and viscosity-modifying agent in complex formulations.
Table 1: Physicochemical Properties of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide
| Property | Value | Source(s) |
| CAS Number | 52794-79-3 | [1][3][4] |
| Molecular Formula | C22H45NO3 | [4][5] |
| Molecular Weight | 371.60 g/mol | [4] |
| IUPAC Name | N,N-Bis(2-hydroxyethyl)-16-methylheptadecanamide | [4] |
| Synonyms | Isostearamide DEA, Isooctadecanamide, N,N-bis(2-hydroxyethyl)- | [1][6] |
| Appearance | White to pale yellow waxy solid | [2][7] |
| Function | Surfactant, Emulsifier, Viscosity Control, Foam Booster | [2] |
Synthesis and Mechanism of Formation
The industrial synthesis of fatty acid diethanolamides (FADs) is typically achieved through the direct amidation of a fatty acid or the aminolysis of a fatty acid ester (e.g., methyl ester) with diethanolamine.[8][9] The reaction involves the condensation of the carboxylic acid or ester with the secondary amine of diethanolamine to form an amide bond, with water or methanol as a byproduct, respectively.
The process is generally carried out at elevated temperatures (e.g., 90-180°C) to drive the reaction towards completion.[8][9] Catalysts can significantly improve reaction kinetics and yield. While traditional methods may use homogeneous catalysts like sodium methoxide, recent advancements have demonstrated the efficacy of recyclable heterogeneous catalysts, such as zinc-doped calcium oxide nanospheroids, which allow for complete conversion under milder conditions and a more environmentally friendly process.[8][10]
Caption: General workflow for the synthesis of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide.
Representative Experimental Protocol: Heterogeneous Catalysis
The following protocol is adapted from a solvent-free synthesis of FADs from triglycerides, which can be modified for isooctadecanoic acid methyl ester.[8]
-
Catalyst Preparation: Prepare a Zn-doped CaO nanocrystalline catalyst as described in the literature.[8]
-
Reactant Charging: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, charge isooctadecanoic acid methyl ester and diethanolamine in a 1:5 molar ratio.
-
Catalyst Addition: Add the Zn/CaO catalyst at a concentration of 4% by weight relative to the methyl ester.
-
Reaction: Heat the reaction mixture to 90°C with continuous stirring. Monitor the reaction progress via Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy, observing the disappearance of the ester peak and the appearance of the amide peak. The reaction is expected to reach completion within approximately 30-60 minutes.[8]
-
Work-up: Upon completion, cool the mixture to room temperature. The solid catalyst can be recovered by filtration for reuse.
-
Purification: The resulting product can be purified by vacuum distillation to remove any unreacted starting materials and byproducts, yielding the final N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide.
Self-Validation: The purity of the synthesized product should be confirmed using analytical techniques such as HPLC, FTIR, and ¹H NMR spectroscopy. The absence of significant residual diethanolamine is critical, as this impurity can be a precursor to the formation of carcinogenic N-nitrosodiethanolamine (NDELA) in certain formulations.[11]
Mechanism of Action: A Surfactant's Role
The functionality of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide stems from its amphiphilic structure. The long, branched isooctadecyl chain is lipophilic (oil-loving), while the diethanolamide head, with its two hydroxyl groups, is hydrophilic (water-loving).[2][10]
In an oil-in-water system, these molecules orient themselves at the interface between the two immiscible phases. The lipophilic tails penetrate the oil droplets, while the hydrophilic heads remain in the aqueous phase. This arrangement reduces the interfacial tension, which is the energetic cost of maintaining the boundary between oil and water.[12] By lowering this energy barrier, the surfactant facilitates the formation and stabilization of an emulsion, preventing the oil droplets from coalescing.
As a foam booster, it stabilizes the air-water interface in a similar manner, creating a persistent lather. Its bulky structure also contributes to increasing the viscosity of aqueous solutions by disrupting the water's hydrogen-bonding network and forming a complex micellar structure.[7]
Caption: Surfactant action: micelle formation and oil emulsification.
Applications in Drug Development and Advanced Formulations
While the primary commercial use of Isostearamide DEA is in cosmetics, the unique properties of fatty acid amides present significant opportunities in pharmaceutical sciences.[2][7]
Enhancing Drug Solubility and Bioavailability
Many active pharmaceutical ingredients (APIs) exhibit poor aqueous solubility, which limits their oral bioavailability. Formulating such drugs with surfactants and lipids can significantly improve their absorption. Fatty acids and their derivatives can enhance intestinal permeability and promote lymphatic uptake, potentially bypassing first-pass metabolism.[13] The emulsifying properties of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide make it a candidate for use in self-emulsifying drug delivery systems (SEDDS) or microemulsions to improve the oral delivery of lipophilic drugs.[14]
Topical and Transdermal Delivery
In topical formulations, this compound can act as a thickener and emulsifier, ensuring a stable and cosmetically elegant cream or lotion. More importantly, as a surfactant, it can modulate the barrier function of the stratum corneum, potentially acting as a penetration enhancer to improve the delivery of APIs into the skin.
Polymer-Conjugated Prodrugs
Structurally related N,N-bis(2-hydroxyethyl)glycine amides have been patented for use as linkers in polymer-conjugated prodrugs.[15] In these systems, a polymer carrier (like PEG) is attached to the linker, which is then temporarily bonded to an amine-containing drug. This approach can improve the drug's pharmacokinetic profile, such as extending its plasma half-life. While not a direct application of the title compound, it demonstrates the utility of the N,N-bis(2-hydroxyethyl)amide moiety in advanced drug delivery strategies.[15]
Analytical Methodologies
The quality control of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide is crucial, particularly for its use in pharmaceutical or personal care products. High-Performance Liquid Chromatography (HPLC) is a robust method for its characterization and the quantification of impurities.
Detailed HPLC Protocol (Adapted for Fatty Acid Amides)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column is suitable for separating non-polar analytes.
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For Mass Spectrometry (MS) detection, a volatile acid like formic acid should be used instead of phosphoric acid.[16]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent, such as methanol or isopropanol.
-
Injection: Inject a defined volume (e.g., 10-20 µL) of the sample solution.
-
Detection: Monitor the eluent at a suitable wavelength (e.g., ~210 nm) for the amide bond.
-
Quantification: Use an external standard of purified N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide to create a calibration curve for accurate quantification. The method must be validated for linearity, accuracy, and precision.
Caption: Workflow for the HPLC analysis of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide.
Safety, Handling, and Regulatory Aspects
As a chemical used in consumer products and with potential pharmaceutical applications, understanding the safety profile of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide is paramount.
Table 2: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |
| Aquatic Hazard (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects |
Source: GHS classifications for structurally similar fatty acid diethanolamides.[17]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Eye Protection: Wear chemical safety goggles or a face shield.[18]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated skin contact.[17]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water and seek medical advice.[18]
Key Regulatory Consideration: Nitrosamines
A significant concern with all diethanolamides is the potential for contamination with residual diethanolamine.[11] In the presence of nitrosating agents (which can be found as preservatives or contaminants in other formulation ingredients), diethanolamine can form N-nitrosodiethanolamine (NDELA), a potent animal carcinogen.[11] Therefore, it is critical for researchers and formulators to:
-
Use high-purity grades of Isostearamide DEA with low residual diethanolamine content.[19]
-
Avoid using nitrosating agents in formulations containing diethanolamides.
-
Implement rigorous quality control to test for both free diethanolamine and NDELA in the final product.[11]
Conclusion
N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide is a versatile non-ionic surfactant with well-established roles in the cosmetic and cleaning industries. Its unique properties, derived from its branched alkyl chain, make it an effective emulsifier, foam stabilizer, and rheology modifier. Beyond these traditional applications, its fundamental physicochemical characteristics present compelling opportunities for advanced pharmaceutical formulations, particularly in enhancing the delivery of poorly soluble drugs. A thorough understanding of its synthesis, mechanism of action, and safety profile—especially concerning potential impurities—is essential for harnessing its full potential in scientific research and product development.
References
A complete list of all sources cited is available for verification.
Sources
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- 15. N,N-BIS-(2-HYDROXYETHYL) GLYCINE AMIDE AS LINKER IN POLYMER CONJUGATED PRODRUGS - Patent 1909845 [data.epo.org]
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